Apometzgerin
Overview
Description
Apometzgerin is a naturally occurring flavonoid compound, specifically a 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)chromen-4-one . It is found in various plant species, including the liverwort Apometzgeria pubescens and the grass Poa hueaca . This compound is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apometzgerin involves several steps, starting from readily available precursors. One common method includes the condensation of 2,4,6-trihydroxyacetophenone with 3,4-dimethoxybenzaldehyde under basic conditions to form the chalcone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the aerial parts of Alibertia myrciifolia . The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Apometzgerin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Alkylated or acylated flavonoid derivatives.
Scientific Research Applications
Apometzgerin has several scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its potential cytotoxic effects against various cancer cell lines.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Apometzgerin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Cytotoxic Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Luteolin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Apigenin: Another flavonoid known for its cytotoxic and anti-inflammatory activities.
Cirsilineol: A flavonoid with comparable chemical structure and biological activities.
Uniqueness: Apometzgerin is unique due to its specific substitution pattern on the flavonoid backbone, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups contributes to its potent antioxidant and cytotoxic activities .
Properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-15-4-8(3-12(21)17(15)23-2)13-7-11(20)16-10(19)5-9(18)6-14(16)24-13/h3-7,18-19,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFZGRNGSUVGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227701 | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76900-87-3 | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076900873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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